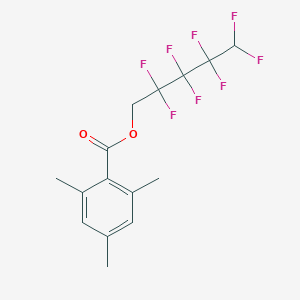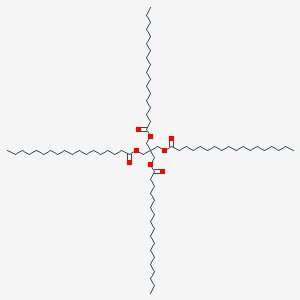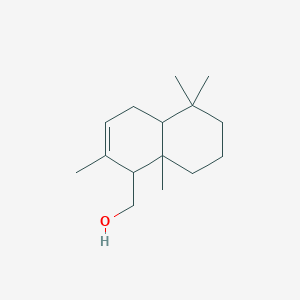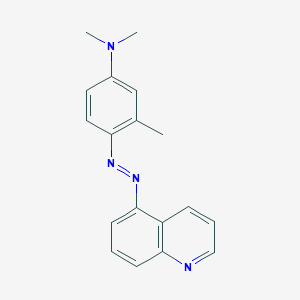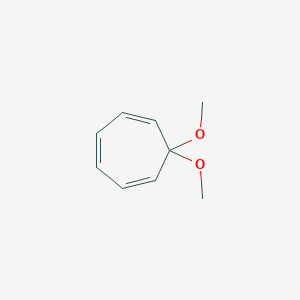
7,7-Dimethoxycyclohepta-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethoxycyclohepta-1,3,5-triene, also known as DMCT, is a cyclic molecule that has gained interest in scientific research due to its unique properties. DMCT is a conjugated system that has been studied for its potential use in various applications, including as a fluorescent probe for biological imaging, as well as in the development of new materials and pharmaceuticals. In
Mecanismo De Acción
The mechanism of action of 7,7-Dimethoxycyclohepta-1,3,5-triene is not fully understood, but it is believed to involve the formation of a charge transfer complex between the 7,7-Dimethoxycyclohepta-1,3,5-triene molecule and other molecules or ions. This charge transfer results in the emission of fluorescence, which can be detected and measured.
Efectos Bioquímicos Y Fisiológicos
7,7-Dimethoxycyclohepta-1,3,5-triene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand the potential effects of 7,7-Dimethoxycyclohepta-1,3,5-triene on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7,7-Dimethoxycyclohepta-1,3,5-triene in lab experiments is its high quantum yield and long fluorescence lifetime, which make it an ideal candidate for use in fluorescence microscopy and imaging. However, 7,7-Dimethoxycyclohepta-1,3,5-triene has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 7,7-Dimethoxycyclohepta-1,3,5-triene. One area of research is the development of new methods for synthesizing 7,7-Dimethoxycyclohepta-1,3,5-triene that are more efficient and cost-effective. Another area of research is the investigation of the potential use of 7,7-Dimethoxycyclohepta-1,3,5-triene in the development of new pharmaceuticals and materials. Additionally, further research is needed to fully understand the mechanism of action of 7,7-Dimethoxycyclohepta-1,3,5-triene and its potential effects on biological systems.
Métodos De Síntesis
The synthesis of 7,7-Dimethoxycyclohepta-1,3,5-triene involves a series of chemical reactions that result in the formation of the cyclic molecule. One method for synthesizing 7,7-Dimethoxycyclohepta-1,3,5-triene involves the condensation of 2,4-pentanedione with 2,4-hexanedione in the presence of a base catalyst. The resulting product is then treated with methanol and hydrochloric acid to produce 7,7-Dimethoxycyclohepta-1,3,5-triene. Another method involves the reaction of 2,4-pentanedione with a substituted phenol in the presence of a Lewis acid catalyst, followed by methylation and deprotection to yield 7,7-Dimethoxycyclohepta-1,3,5-triene.
Aplicaciones Científicas De Investigación
7,7-Dimethoxycyclohepta-1,3,5-triene has been studied for its potential use in various scientific research applications, including as a fluorescent probe for biological imaging. 7,7-Dimethoxycyclohepta-1,3,5-triene has been shown to have a high quantum yield and a long fluorescence lifetime, making it an ideal candidate for use in fluorescence microscopy and imaging. 7,7-Dimethoxycyclohepta-1,3,5-triene has also been investigated for its potential use in the development of new materials, such as organic semiconductors and polymers.
Propiedades
Número CAS |
18207-24-4 |
|---|---|
Nombre del producto |
7,7-Dimethoxycyclohepta-1,3,5-triene |
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
7,7-dimethoxycyclohepta-1,3,5-triene |
InChI |
InChI=1S/C9H12O2/c1-10-9(11-2)7-5-3-4-6-8-9/h3-8H,1-2H3 |
Clave InChI |
YSZALVJSNROESF-UHFFFAOYSA-N |
SMILES |
COC1(C=CC=CC=C1)OC |
SMILES canónico |
COC1(C=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



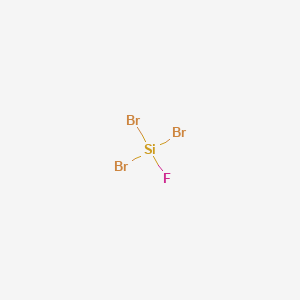
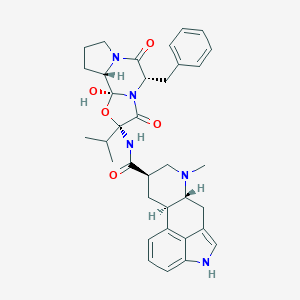
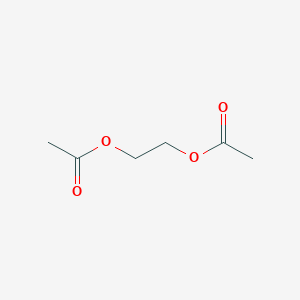
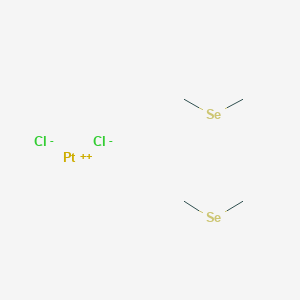
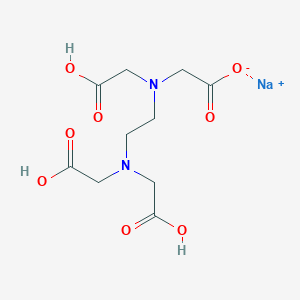
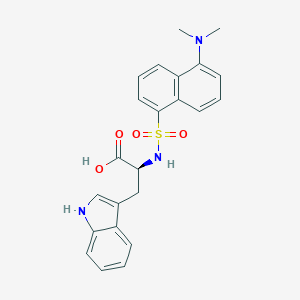
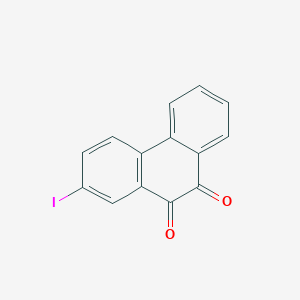
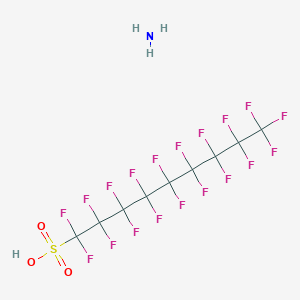
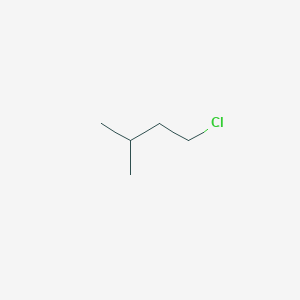
![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)
